6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate
Description
6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate is a benzothiazole derivative featuring a chloro substituent at position 6, a methyl group at position 4, and a propylamine linker bearing an imidazole moiety. The hydrate form indicates the presence of water molecules in its crystalline structure, which may enhance stability or solubility. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly in antiparasitic and enzyme-inhibitory applications . Global suppliers, including Wuhan Tianke Science and Technology Co. and Chimex Ltd., highlight its commercial relevance in research and development .
Properties
IUPAC Name |
6-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4S.H2O/c1-10-7-11(15)8-12-13(10)18-14(20-12)17-3-2-5-19-6-4-16-9-19;/h4,6-9H,2-3,5H2,1H3,(H,17,18);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOULGRWVGSYJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NCCCN3C=CN=C3)Cl.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate are currently unknown
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties. They can interact with various targets, leading to changes in cellular processes.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The exact downstream effects of this compound on these pathways need further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
Biological Activity
6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate (CAS Number: 2380032-65-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 324.8 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClN₄OS |
| Molecular Weight | 324.8 g/mol |
| CAS Number | 2380032-65-3 |
Synthesis
The synthesis of this compound involves several chemical reactions that modify the benzothiazole structure to enhance its biological activity. The synthetic pathway typically includes the formation of the benzothiazole ring followed by chlorination and amination steps.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation. In particular:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
- Mechanism : The compound was found to induce apoptosis and arrest the cell cycle at specific phases, leading to reduced cell viability at concentrations as low as 1 µM .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses. This inhibition suggests a potential therapeutic role in treating inflammatory diseases .
Antimicrobial Activity
The antibacterial and antifungal activities of benzothiazole derivatives have been well-documented. Compounds with similar structures have exhibited effective antimicrobial properties against various pathogens. For example:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 50 µg/mL against tested organisms, indicating strong antibacterial efficacy .
Case Studies
Several studies have focused on the biological evaluation of benzothiazole derivatives:
- Study on Anticancer Properties :
- Study on Anti-inflammatory Effects :
Scientific Research Applications
Physical Characteristics
The compound is typically presented as a hydrate, which may influence its solubility and stability in various environments. The presence of the imidazole group enhances its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzothiazole derivatives. For example, derivatives similar to 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds generally range between 12.5 to 100 μg/mL, indicating moderate to strong antibacterial activity .
Anticancer Potential
The compound's structure suggests potential anticancer applications. Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . For instance, compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
Anti-inflammatory Effects
Compounds derived from benzothiazole structures have demonstrated significant anti-inflammatory effects. Research has shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain . The anti-inflammatory activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Neurological Applications
There is emerging evidence that imidazole-containing compounds can exhibit neuroprotective effects. Preliminary studies suggest that these compounds may modulate neurotransmitter systems or protect against neurodegenerative processes . Further research is necessary to elucidate these mechanisms and evaluate the therapeutic potential in neurological disorders.
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Benzothiazole Core : This can be achieved through condensation reactions involving thiourea and appropriate aldehydes or ketones.
- Introduction of the Imidazole Group : The imidazole moiety can be synthesized via cyclization reactions involving suitable amino acids or derivatives.
- Chlorination : Chlorination of the aromatic ring can be performed using chlorinating agents such as phosphorus oxychloride or thionyl chloride.
These synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological testing.
Case Study 1: Antimicrobial Efficacy
A study conducted by Moneer et al. (2021) evaluated several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antibacterial activity, with MIC values dropping as low as 12.5 μg/mL for some derivatives .
Case Study 2: Anti-inflammatory Activity
Research by Prajapat and Talesara (2016) demonstrated that benzothiazole derivatives could effectively reduce edema in animal models when compared to standard anti-inflammatory drugs like diclofenac. The compounds exhibited a percentage reduction in edema volume ranging from 74% to 97%, showcasing their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Benzothiazole vs. Benzimidazole Derivatives
- Target Compound : The benzothiazole core (sulfur and nitrogen atoms) contributes to distinct electronic properties and lipophilicity compared to benzimidazoles (two nitrogen atoms).
- Benzimidazole Analogs: details the synthesis of 5-chloro-2-methyl-1H-benzimidazol-6-amine (m.p. 108°C, yield 78%), which shares chloro and methyl substituents but lacks the imidazole-propylamine chain. Benzimidazoles are known for DNA intercalation and antimicrobial activity, whereas benzothiazoles often exhibit enhanced metabolic stability .
Pyridine-Based Analogs
- 6-((3-(1H-Imidazol-1-yl)propyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (Compound 50): This pyridine-sulfonamide derivative, synthesized with a 21% yield, shares the imidazole-propylamine chain but demonstrates lower efficiency in coupling reactions compared to benzothiazole derivatives, suggesting core heterocycle impacts reactivity .
- Pyridine-Methanol Derivative (5i): Achieved an 84% yield via reductive amination, indicating that pyridine cores may favor higher synthetic efficiency under specific conditions .
Substituent Effects
Chloro vs. Ethyl Substitution
- 6-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine : A discontinued analog () replaces the chloro and methyl groups with an ethyl substituent. The discontinuation may reflect inferior bioactivity or stability, emphasizing the importance of chloro and methyl groups in enhancing target binding or pharmacokinetics .
Imidazole-Propylamine Chain
- N-(2-Chloro-6-methylphenyl)-2-[3-[[3-(1H-imidazol-1-yl)-5-thiazolecarboxamidoyl]propyl]amino]phenylamine sulfonyl: This thiazole derivative () incorporates a similar chain but with a thiazolecarboxamidoyl group, highlighting the chain’s versatility in diverse pharmacophores .
Commercial and Research Relevance
In contrast, discontinued ethyl-substituted analogs () underscore the necessity of optimizing substituents for commercial viability .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields?
Answer:
Optimization involves using N,N-dimethylformamide (DMF) as a solvent and triethylamine (Et₃N) as a base to facilitate nucleophilic substitution. A molar ratio of 1:1.2 (chlorinated precursor to 1-(3-aminopropyl)imidazole) at room temperature for 4 hours achieves yields >80% . For comparison, alternative conditions (e.g., ethanol under reflux) may result in lower yields (~21%) due to incomplete reaction or side-product formation .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C-Cl stretch at ~693 cm⁻¹, C=N stretch at ~1621 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.46–8.2 ppm) and imidazole/amine protons (δ 4.21 ppm) .
- FABMS : Confirm molecular weight (e.g., m/z 466 for analogs) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How can X-ray crystallography resolve challenges in characterizing the hydrate form?
Answer:
Single-crystal X-ray diffraction using SHELXL (for refinement) is critical to determine hydrogen-bonding networks between the hydrate water and the imidazole/amine moieties. Challenges include crystal instability due to solvent loss; rapid data collection at low temperatures (e.g., 100 K) and twinning analysis are recommended .
Advanced: What strategies mitigate low aqueous solubility during biological assays?
Answer:
- Co-solvents : Use DMSO (≤5% v/v) to enhance solubility without cytotoxicity .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the benzothiazole ring while monitoring activity retention .
- Salt Formation : Explore hydrochloride salts, as seen in related imidazole derivatives, to improve bioavailability .
Advanced: How to resolve contradictions in spectral data from divergent synthesis routes?
Answer:
- Purity Assessment : Compare recrystallization solvents (e.g., acetone vs. ethanol) to eliminate impurities affecting NMR/IR signals .
- Reaction Monitoring : Use LC-MS to track intermediate formation and optimize stoichiometry .
- Advanced NMR : Employ 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .
Advanced: Which computational methods predict the compound’s biological activity?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., Trypanosoma brucei N-myristoyltransferase) using AutoDock Vina, focusing on imidazole-propyl interactions .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity using Hammett constants .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace the 4-methyl group on benzothiazole with electron-withdrawing substituents (e.g., -NO₂) to probe electronic effects .
- Linker Optimization : Vary the propyl chain length between benzothiazole and imidazole to assess flexibility vs. activity .
- Biological Evaluation : Test analogs against microbial panels (e.g., S. aureus, E. coli) to identify potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
